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Compound of Interest

Compound Name: NH-bis(m-PEG4)

Cat. No.: B1678665 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
NH-bis(m-PEG4) is a hydrophilic, amine-containing polyethylene glycol (PEG) linker used in

bioconjugation. Its primary application is in the synthesis of complex biomolecules such as

Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The two

methoxy-terminated tetra-PEG arms provide excellent water solubility and can increase the

hydrodynamic radius of the resulting conjugate, which can improve in vivo stability and

pharmacokinetic properties. The terminal primary amine serves as a reactive handle for

conjugation to molecules containing carboxylic acids or, more commonly, activated esters like

N-hydroxysuccinimide (NHS) esters.

These application notes provide an overview of the experimental procedures for using NH-
bis(m-PEG4) in bioconjugation, including reaction protocols, purification methods, and

characterization techniques.
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Property Value

Molecular Formula C18H39NO8

Molecular Weight 397.51 g/mol

CAS Number 123852-08-4

Appearance Colorless to pale yellow oil or solid

Solubility Soluble in water, DMSO, DMF, DCM

Purity Typically >95%

Storage Store at -20°C, desiccated

Table 2: Typical Reaction Parameters for NH-bis(m-
PEG4) Conjugation to an NHS Ester-activated Protein
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Parameter
Recommended
Range/Value

Notes

Molar Ratio (NH-bis(m-PEG4) :

Protein)
5:1 to 20:1

Optimization is crucial to

control the degree of labeling

and avoid multiple

conjugations per protein.

Protein Concentration 1 - 10 mg/mL

Higher concentrations can

promote aggregation; lower

concentrations may reduce

reaction efficiency.

Reaction Buffer
Phosphate-buffered saline

(PBS), pH 7.2-8.0

Avoid amine-containing buffers

(e.g., Tris) as they will compete

for reaction with the NHS ester.

Reaction Temperature Room temperature or 4°C

Lower temperatures can

reduce hydrolysis of the NHS

ester and minimize protein

degradation.

Reaction Time 1 - 4 hours

Monitor reaction progress by a

suitable analytical method

(e.g., SDS-PAGE, HPLC).

Quenching Reagent
1 M Tris-HCl, pH 8.0 or 1 M

Glycine

Add to a final concentration of

50-100 mM to quench

unreacted NHS esters.

Table 3: Influence of pH on Amine-NHS Ester
Conjugation Kinetics
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pH
Reaction Half-life
(t½)

Conjugation Yield Notes

8.0 ~80 min ~80-85%

Slower reaction rate,

but reduced hydrolysis

of NHS ester.

8.5 ~20 min ~87-92%

A good compromise

between reaction rate

and NHS ester

stability.[1]

9.0 ~10 min >90%

Faster reaction, but

also increased rate of

NHS ester hydrolysis.

[1]

Note: Data presented is based on a similar mPEG4-NH2 linker and should be considered as a

starting point for optimization with NH-bis(m-PEG4).[1]
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Caption: PROTAC-mediated degradation of a target protein.

Caption: Mechanism of action for a HER2-targeted ADC.

Experimental Protocols
Protocol 1: Conjugation of NH-bis(m-PEG4) to an NHS
Ester-Activated Small Molecule
This protocol describes a general procedure for the conjugation of NH-bis(m-PEG4) to a small

molecule that has been pre-activated with an N-hydroxysuccinimide (NHS) ester.

Materials:

NH-bis(m-PEG4)

NHS ester-activated small molecule

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

Reaction vessel (e.g., glass vial with a magnetic stirrer)

High-Performance Liquid Chromatography (HPLC) system for monitoring and purification

Procedure:

Preparation of Reactants:

Dissolve the NHS ester-activated small molecule in anhydrous DMF or DMSO to a final

concentration of 10-50 mM.

Dissolve NH-bis(m-PEG4) in the same solvent to a concentration that is 1.1 to 1.5 molar

equivalents to the NHS ester.

Conjugation Reaction:
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To the solution of the NHS ester-activated small molecule, add the NH-bis(m-PEG4)
solution.

Add 2-3 molar equivalents of a non-nucleophilic base such as TEA or DIPEA to the

reaction mixture. This acts as a proton scavenger.

Stir the reaction mixture at room temperature for 2-12 hours. Protect the reaction from

moisture.

Reaction Monitoring:

Monitor the progress of the reaction by analytical HPLC (e.g., reverse-phase HPLC) by

observing the consumption of the starting materials and the formation of the product.

Purification:

Once the reaction is complete, the crude product can be purified by preparative reverse-

phase HPLC.

Collect the fractions containing the desired conjugate.

Lyophilize the pure fractions to obtain the final product as a solid.

Characterization:

Confirm the identity and purity of the conjugate by analytical HPLC, Mass Spectrometry

(e.g., ESI-MS), and NMR spectroscopy.

Protocol 2: Conjugation of NH-bis(m-PEG4) to an
Antibody via EDC/NHS Chemistry
This protocol outlines the conjugation of NH-bis(m-PEG4) to the carboxylic acid groups (e.g.,

on aspartic or glutamic acid residues) of an antibody using EDC and NHS chemistry.

Materials:

Antibody in an amine-free buffer (e.g., MES or PBS)
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NH-bis(m-PEG4)

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

N-hydroxysuccinimide (NHS) or Sulfo-NHS

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

Quenching Solution: 1 M Tris-HCl, pH 8.0

Desalting columns (e.g., Sephadex G-25) or tangential flow filtration (TFF) system

Procedure:

Antibody Preparation:

Exchange the antibody into the Activation Buffer to a concentration of 2-10 mg/mL. Ensure

the buffer is free of primary amines and carboxylates.

Activation of Antibody Carboxylic Acids:

Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer.

Add a 50- to 100-fold molar excess of EDC and NHS to the antibody solution.

Incubate for 15-30 minutes at room temperature with gentle mixing.

Conjugation with NH-bis(m-PEG4):

Immediately after activation, remove the excess EDC and NHS using a desalting column

equilibrated with Conjugation Buffer.

Dissolve NH-bis(m-PEG4) in the Conjugation Buffer.

Add a 10- to 50-fold molar excess of NH-bis(m-PEG4) to the activated antibody solution.

Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
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Quenching and Purification:

Quench the reaction by adding the Quenching Solution to a final concentration of 50-100

mM. Incubate for 30 minutes.

Purify the antibody conjugate from excess NH-bis(m-PEG4) and reaction byproducts

using a desalting column, size-exclusion chromatography (SEC), or TFF. The purification

buffer should be a suitable formulation buffer for the antibody (e.g., PBS).

Characterization:

Determine the protein concentration using a BCA assay or by measuring absorbance at

280 nm.

Assess the degree of labeling (DOL) using techniques such as MALDI-TOF mass

spectrometry or by conjugating a fluorescently labeled NHS ester in a parallel reaction for

spectrophotometric analysis.

Analyze the purity and aggregation state of the conjugate by SDS-PAGE and size-

exclusion chromatography (SEC-HPLC).

Concluding Remarks
The NH-bis(m-PEG4) linker offers a versatile platform for the development of advanced

bioconjugates. Its hydrophilic nature and defined length contribute to favorable

physicochemical and pharmacokinetic properties of the final product. The protocols provided

herein serve as a starting point for the development of specific conjugation strategies.

Optimization of reaction conditions, including stoichiometry, pH, and temperature, is essential

for achieving the desired degree of labeling and preserving the biological activity of the

conjugated molecule. Appropriate analytical characterization is crucial to ensure the quality,

purity, and consistency of the final bioconjugate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.researchgate.net/figure/Kinetics-of-conjugation-of-porphyrin-NHS-esters-with-mPEG-4-NH-2-in-carbonate-buffer-10_fig4_393915437
https://www.benchchem.com/product/b1678665#experimental-guide-for-nh-bis-m-peg4-conjugation-chemistry
https://www.benchchem.com/product/b1678665#experimental-guide-for-nh-bis-m-peg4-conjugation-chemistry
https://www.benchchem.com/product/b1678665#experimental-guide-for-nh-bis-m-peg4-conjugation-chemistry
https://www.benchchem.com/product/b1678665#experimental-guide-for-nh-bis-m-peg4-conjugation-chemistry
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1678665?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678665?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

